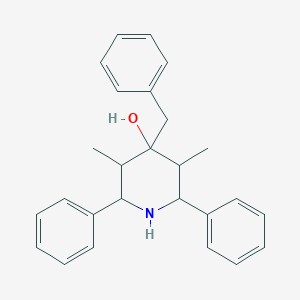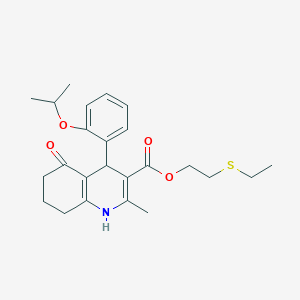
N~1~-(4-ethoxyphenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(4-ethoxyphenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide, also known as EMMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EMMA belongs to the class of compounds known as alaninamides and has been shown to exhibit promising biological activity in various studies.
Mecanismo De Acción
The mechanism of action of N~1~-(4-ethoxyphenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and survival. This compound has been shown to inhibit the activity of several enzymes and proteins that are known to be involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects in various studies. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N~1~-(4-ethoxyphenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide in lab experiments is its potent anti-tumor activity, which makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of N~1~-(4-ethoxyphenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide. One area of research is the development of more efficient synthesis methods to improve the yield and purity of this compound. Another area of research is the investigation of the potential therapeutic applications of this compound in other diseases, such as neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential drug targets for the development of new cancer therapies.
Métodos De Síntesis
The synthesis of N~1~-(4-ethoxyphenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide involves a multistep process that begins with the reaction of 4-ethoxyaniline and 4-methoxybenzaldehyde to form 4-ethoxy-N-(4-methoxybenzylidene)aniline. This intermediate is then reacted with methylsulfonyl chloride and alanine to yield this compound.
Aplicaciones Científicas De Investigación
N~1~-(4-ethoxyphenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer. Studies have shown that this compound exhibits potent anti-tumor activity in various cancer cell lines and animal models. Additionally, this compound has been shown to inhibit the growth of cancer stem cells, which are known to be resistant to conventional chemotherapy.
Propiedades
IUPAC Name |
N-(4-ethoxyphenyl)-2-(4-methoxy-N-methylsulfonylanilino)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S/c1-5-26-18-10-6-15(7-11-18)20-19(22)14(2)21(27(4,23)24)16-8-12-17(25-3)13-9-16/h6-14H,5H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYSKTMXNOJTALY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(C)N(C2=CC=C(C=C2)OC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}amino)-2-methyl-1-propanol](/img/structure/B5000167.png)
![2-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5000180.png)
![1-(4-fluorophenyl)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5000182.png)

![2-[(2-fluorobenzoyl)amino]-6-methyl-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5000194.png)
![2-[3-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5000196.png)
![(4-(3-methoxybenzyl)-1-{[(E)-2-phenylvinyl]sulfonyl}-4-piperidinyl)methanol](/img/structure/B5000199.png)
![2-ethoxy-4-{[2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methoxybenzoate](/img/structure/B5000209.png)

![3-(benzyloxy)-N-{[(2,4,6-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5000217.png)
![N-allyl-2-[(3-chloro-4-methoxyphenyl)acetyl]hydrazinecarbothioamide](/img/structure/B5000248.png)
![1-benzyl-N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-4-piperidinecarboxamide](/img/structure/B5000250.png)
![5-[3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B5000254.png)
